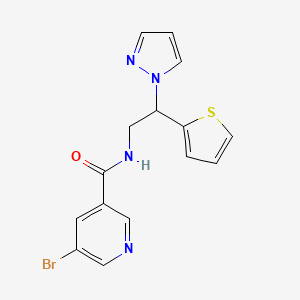
3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction, which is a critical pathway involved in tumorigenesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel 5-substituted tetrazoles, structurally related to the compound , were synthesized and evaluated for their corrosion inhibition activity for mild steel in acidic media, showcasing the relevance of such compounds in materials science (Aouine et al., 2011).
- Another study focused on the synthesis and biological activity of N-substituted phenyl benzamide derivatives, revealing their antimicrobial potential. This indicates the significance of structural modifications in enhancing biological activity (Patel & Dhameliya, 2010).
Pharmaceutical Applications
- Research on N-substituted phenyl benzamide analogues as HIV Integrase Strand Transfer Inhibitors highlighted the therapeutic potential of such compounds against HIV-1, providing a basis for further drug development in antiviral therapy (Wadhwa et al., 2019).
- Isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties were synthesized and identified as active antihyperglycemic agents, emphasizing the compound's relevance in developing new antidiabetic drugs (Eissa, 2013).
Material Science
- The creation of optically active polyamides containing isoindolinyl units showcases the compound's utility in developing new materials with specific optical properties, indicating its applicability in material science and engineering (Faghihi et al., 2010).
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-11(2)27(25,26)13-7-4-6-12(10-13)17(22)20-15-9-5-8-14-16(15)19(24)21(3)18(14)23/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOFGZOAKXCAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)
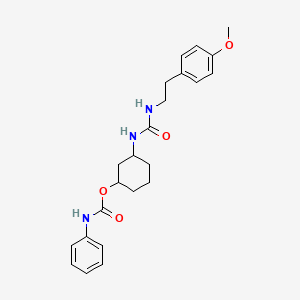
![N-[4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2638092.png)
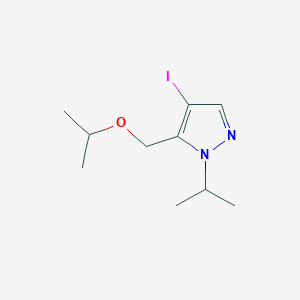
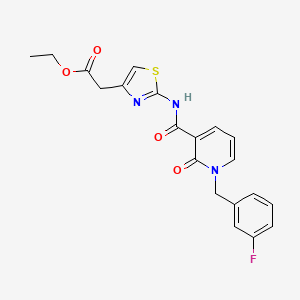

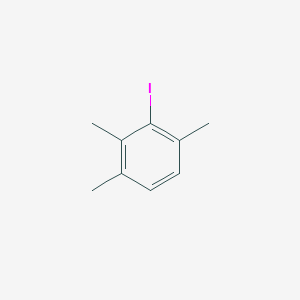

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide](/img/structure/B2638102.png)
![4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione](/img/structure/B2638103.png)

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)

